![molecular formula C22H34N4O3S B4534511 1-[5-methoxy-2-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4534511.png)
1-[5-methoxy-2-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol
Description
This compound appears to be a complex organic molecule with potential applications in various fields of chemistry and pharmacology. The presence of methoxy, thiazolyl, and piperazinyl groups suggests a multifaceted chemical nature, potentially leading to a variety of biological activities. However, specific applications or functions of this compound are not detailed in the available literature.
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, including the formation of key functional groups like methoxy, thiazolyl, and piperazinyl. A study by Kumar et al. (2004) discusses the synthesis of a somewhat similar compound, highlighting the complexity involved in creating molecules with multiple functional groups (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound likely involves intricate arrangements of the various functional groups, contributing to its chemical behavior. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a molecule with a similar complexity, indicating the potential for diverse molecular interactions and stability considerations (Viji et al., 2020).
Chemical Reactions and Properties
Compounds with such structures can participate in a range of chemical reactions, influenced by their functional groups. For example, reactions involving methoxy and piperazinyl groups might include nucleophilic substitutions or interactions with other organic compounds, as detailed in studies like those by Mohamed (2021) and Shetty (1988) (Mohamed, 2021), (Shetty, 1988).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are shaped by the presence of specific functional groups. Studies like those by Díez Martínez et al. (2001) and Srinivasulu et al. (2007) on related compounds can shed light on the chemical behavior and potential interactions of such complex molecules (Díez Martínez et al., 2001), (Srinivasulu et al., 2007).
properties
IUPAC Name |
1-[5-methoxy-2-[[2-(4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3S/c1-17-22(30-16-24-17)6-7-23-13-18-4-5-20(28-3)12-21(18)29-15-19(27)14-26-10-8-25(2)9-11-26/h4-5,12,16,19,23,27H,6-11,13-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJUGDNWCPBHHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNCC2=C(C=C(C=C2)OC)OCC(CN3CCN(CC3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.